(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone
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Description
The compound “(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1-(4-chlorophenyl)cyclopentyl)methanone” is a complex organic molecule. It contains a benzimidazole moiety, which is a type of heterocyclic aromatic organic compound. This moiety is fused to a pyrrolidine ring, a type of cyclic amine, and is also connected to a cyclopentyl ring via a methanone group .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the presence of the carbonyl group can be confirmed by a sharp peak in the IR spectrum around 1660 cm−1 . The structure can further be confirmed using 1H and 13C NMR spectroscopy .Chemical Reactions Analysis
The compound, due to the presence of various functional groups, can undergo a variety of chemical reactions. For instance, the benzimidazole moiety can participate in various types of reactions such as electrophilic substitution, nucleophilic substitution, and reduction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure. For instance, the presence of the benzimidazole moiety suggests that the compound might exhibit both acidic and basic properties . The exact properties would need to be determined experimentally.Mechanism of Action
Target of Action
Compounds containing the imidazole moiety, such as this one, are known to have a broad range of biological activities . They can interact with various targets, including enzymes and receptors, leading to different therapeutic effects .
Mode of Action
It’s known that imidazole derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function . The specific interactions depend on the structure of the compound and the nature of the target .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities . The affected pathways and their downstream effects would depend on the specific targets of the compound .
Pharmacokinetics
Imidazole derivatives are generally known for their high solubility in water and other polar solvents, which can influence their absorption and distribution . The metabolism and excretion of the compound would depend on its specific structure and the organism in which it is administered .
Result of Action
Imidazole derivatives are known to have various biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific effects would depend on the compound’s mode of action and the biochemical pathways it affects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of imidazole derivatives
Properties
IUPAC Name |
[3-(benzimidazol-1-yl)pyrrolidin-1-yl]-[1-(4-chlorophenyl)cyclopentyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O/c24-18-9-7-17(8-10-18)23(12-3-4-13-23)22(28)26-14-11-19(15-26)27-16-25-20-5-1-2-6-21(20)27/h1-2,5-10,16,19H,3-4,11-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLUKYVPNLXLCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)N3CCC(C3)N4C=NC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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